2,5-Dibromo-4-(chloromethyl)thiazole
Description
Historical Context of Halogenated Thiazoles in Chemical Research
The development of halogenated thiazole chemistry traces its origins to the foundational work in heterocyclic chemistry during the late nineteenth century. Thiazole compounds first emerged in scientific literature through the pioneering research of Hantzsch and Weber in 1887, who systematically described the fundamental characteristics of this five-membered heterocyclic system. The structural elucidation and confirmation of thiazole derivatives was subsequently advanced by Prop in 1889, establishing the numbering system that begins from the sulfur atom and providing the theoretical framework for understanding substitution patterns in these compounds.
An intriguing historical precedent for halogenated heterocyclic compounds appeared even earlier, when Wallach inadvertently prepared what may have been the first thiazole compound in 1874. During his attempts to synthesize thioformamide by passing hydrogen sulfide through a concentrated sodium cyanide solution, Wallach obtained a brilliant golden yellow compound that he named 'chrysean' based on its distinctive coloration. This serendipitous discovery, though not initially recognized as a thiazole derivative, demonstrated the propensity of these heterocyclic systems to form under relatively simple reaction conditions and exhibit distinctive physical properties.
The systematic investigation of halogenated thiazole derivatives gained momentum in the twentieth century as researchers recognized the profound effects that halogen substitution could exert on the electronic properties and reactivity of the thiazole ring system. The development of direct electrophilic aromatic substitution methods for thiazole halogenation represented a significant advancement, with researchers successfully demonstrating that chlorination and bromination reactions could be applied to generate mono- and dihalogenated derivatives. These early studies established that halogenated thiazoles could be prepared through controlled electrophilic substitution reactions, providing access to compounds with enhanced reactivity profiles compared to their non-halogenated counterparts.
Kinetic investigations of thiazole halogenation reactions provided crucial insights into the relative reactivity of different halogenating reagents. Research conducted using hydrodynamic voltammetry techniques revealed that the order of specific reaction rates for halogenation follows the pattern: bromination greater than chlorination greater than iodination. These findings established fundamental principles governing halogen selectivity in thiazole chemistry and provided the theoretical foundation for developing selective halogenation protocols that could introduce specific halogen atoms at predetermined positions on the thiazole ring.
Structural Characterization and Nomenclature
2,5-Dibromo-4-(chloromethyl)thiazole represents a highly functionalized derivative of the fundamental thiazole heterocycle, incorporating multiple halogen substituents that create a complex molecular architecture. The compound possesses the molecular formula C₄H₂Br₂ClNS and exhibits a molecular weight of 291.39 daltons. The systematic nomenclature reflects the specific positioning of halogen substituents, with bromine atoms located at the 2 and 5 positions of the thiazole ring and a chloromethyl group attached at the 4 position.
The structural foundation of this compound rests upon the fundamental thiazole ring system, which constitutes a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The thiazole ring exhibits significant pi-electron delocalization and possesses considerable aromatic character, as evidenced by proton nuclear magnetic resonance chemical shifts that absorb between 7.27 and 8.77 parts per million, indicating the presence of a strong diamagnetic ring current. This aromatic character provides the electronic foundation that enables the extensive halogen substitution observed in this compound.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₄H₂Br₂ClNS | |
| Molecular Weight | 291.39 g/mol | |
| Density | 2.204 g/cm³ | |
| Boiling Point | 319.9°C at 760 mmHg | |
| Flash Point | 147.3°C |
The electronic structure of this compound reflects the cumulative effects of multiple electron-withdrawing halogen substituents on the thiazole ring system. The calculated pi-electron density distribution indicates that the presence of bromine atoms at positions 2 and 5 significantly alters the electron density throughout the heterocyclic system. The chloromethyl substituent at position 4 introduces additional complexity through its combined inductive and resonance effects, creating a unique electronic environment that distinguishes this compound from simpler halogenated thiazole derivatives.
The three-dimensional molecular geometry of halogenated thiazole derivatives demonstrates planarity in the ring system, with substituents adopting conformations that minimize steric interactions while maximizing electronic stabilization. X-ray crystallographic analysis of related dibromo-thiazole compounds reveals planar structures with strongly manifested pi-stacking interactions in the solid state. These structural characteristics suggest that this compound likely adopts a similar planar conformation, with the halogen substituents positioned to optimize both electronic and steric factors.
Storage and handling considerations for this compound reflect the compound's sensitivity to environmental conditions. The recommended storage conditions specify maintenance under an inert atmosphere at temperatures between 2-8°C, indicating potential sensitivity to oxidation or hydrolysis reactions. These storage requirements underscore the reactive nature of the multiple halogen substituents and the need for careful handling to preserve compound integrity during storage and use.
Position of this compound in Heterocyclic Chemistry
This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing an advanced example of multiple halogen functionalization applied to a fundamental five-membered ring system. The compound exemplifies the sophisticated level of structural modification achievable through systematic halogenation strategies, demonstrating how sequential introduction of different halogen atoms can create molecules with substantially altered chemical properties compared to the parent heterocycle.
The synthetic accessibility of this compound relies primarily on established halogenation methodologies, particularly the direct electrophilic aromatic substitution reactions that have been successfully applied to thiazole ring systems. The Hantzsch thiazole synthesis provides the fundamental approach for constructing the basic heterocyclic framework, involving condensation reactions between alpha-haloketones and thioamides that proceed through the strong nucleophilicity of the sulfur atom in thioamides. This classical synthetic method generates thiazole derivatives with excellent yields for simple structures, though more complex substitution patterns may require modified conditions or alternative approaches.
Research on halogenated thiazole derivatives has revealed that theoretical analysis of halogenation mechanisms suggests enhanced reactivity toward further halogenation following the introduction of the first halogen substituent. This phenomenon indicates that the electronic effects of initial halogen substitution create conditions that favor additional halogenation reactions, potentially explaining the feasibility of preparing highly substituted derivatives such as this compound through sequential halogenation protocols.
| Compound Class | Representative Examples | Key Characteristics |
|---|---|---|
| Monohalogenated Thiazoles | 2-Bromothiazole, 4-Chlorothiazole | Single halogen substitution, moderate reactivity enhancement |
| Dihalogenated Thiazoles | 2,5-Dibromothiazole, 2,4-Dichlorothiazole | Dual halogen effects, increased electrophilic character |
| Polyhalogenated Thiazoles | This compound | Multiple halogen substituents, complex electronic interactions |
The electronic effects of multiple halogen substitution in this compound create a molecular system with significantly altered reactivity patterns compared to simpler thiazole derivatives. The presence of electron-withdrawing bromine atoms at positions 2 and 5 substantially reduces electron density throughout the ring system, while the chloromethyl group at position 4 introduces additional complexity through its mixed electronic effects. These combined influences position the compound as a highly electrophilic species with potential applications in reactions requiring strong electron-withdrawing character.
Kinetic studies of thiazole halogenation reactions have established that electron-donating substituents, such as methyl groups, activate the thiazole ring toward electrophilic substitution reactions. The halogenation of 2-methylthiazole demonstrated that the presence of an electron-donating methyl group activates position 5 for halogen introduction, following second-order kinetics with reaction rates that depend on both the halogenating reagent and the substrate concentration. These mechanistic insights provide important context for understanding how this compound might be synthesized through controlled halogenation sequences.
The biological and chemical significance of this compound extends beyond its role as a synthetic intermediate, reflecting the broader importance of halogenated heterocycles in pharmaceutical and materials science applications. Thiazole derivatives have demonstrated diverse biological activities, including antimicrobial, antiprotozoal, and anticancer properties, with halogen substitution often enhancing these activities through improved binding affinity and metabolic stability. The specific substitution pattern in this compound suggests potential utility in applications requiring highly electrophilic thiazole derivatives with enhanced reactivity profiles.
Structure
2D Structure
Properties
IUPAC Name |
2,5-dibromo-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2ClNS/c5-3-2(1-7)8-4(6)9-3/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNOQKGRQSKMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=N1)Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586057 | |
| Record name | 2,5-Dibromo-4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934236-33-6 | |
| Record name | 2,5-Dibromo-4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-(chloromethyl)thiazole typically involves the bromination of 4-(chloromethyl)thiazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 5 positions of the thiazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at Bromine Sites
The electron-deficient thiazole ring facilitates bromine displacement under nucleophilic conditions. Key reactions include:
a. Hydroxylation
Reaction with aqueous NaOH (5% w/v) at 80°C for 12 hours replaces bromine with hydroxyl groups, yielding 2,5-dihydroxy-4-(chloromethyl)thiazole .
b. Amination
Using NH₃ in ethanol at reflux (24 hours), bromines are substituted by amino groups to form 2,5-diamino-4-(chloromethyl)thiazole .
Table 1: Reaction conditions and yields for bromine substitution
| Reaction Type | Conditions | Yield | Selectivity |
|---|---|---|---|
| Hydroxylation | 5% NaOH, 80°C | 78% | C2 > C5 |
| Amination | NH₃/EtOH, reflux | 65% | C2 ≈ C5 |
Cross-Coupling Reactions
The bromines participate in palladium-catalyzed couplings:
a. Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ (2 mol%) and arylboronic acids in dioxane/H₂O (3:1), bromines are replaced by aryl groups. For example, coupling with phenylboronic acid yields 2,5-diphenyl-4-(chloromethyl)thiazole (82% yield) .
b. Buchwald-Hartwig Amination
With Pd₂(dba)₃ and Xantphos, bromines react with primary amines to form diarylamino derivatives (e.g., 2,5-bis(methylamino)-4-(chloromethyl)thiazole, 70% yield) .
Chloromethyl Group Reactivity
The chloromethyl group undergoes nucleophilic substitution or elimination:
a. Hydrolysis
In aqueous K₂CO₃ (10% w/v), the chloromethyl group converts to hydroxymethyl, forming 2,5-dibromo-4-(hydroxymethyl)thiazole (89% yield) .
b. Elimination
Under strong bases (e.g., DBU), β-elimination generates 2,5-dibromothiazole-4-carbaldehyde via intermediate vinyl chloride .
Table 2: Chloromethyl group transformations
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Hydrolysis | K₂CO₃/H₂O | 4-Hydroxymethyl derivative | 89% |
| Elimination | DBU, DMF, 100°C | 4-Formylthiazole | 68% |
Multicomponent Reactions
The compound participates in tandem substitutions. For instance:
-
Sequential Suzuki coupling (C2) and Stille coupling (C5) with organotin reagents yields unsymmetrical 2-aryl-5-alkyl derivatives .
-
Simultaneous bromine/chloromethyl substitution with NaN₃ produces 2,5-diazido-4-azidomethylthiazole (high explosive potential) .
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 2,5-Dibromo-4-(chloromethyl)thiazole, have been extensively studied for their antimicrobial properties. Recent research indicates that compounds containing thiazole moieties exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth through mechanisms targeting DNA gyrase, an essential enzyme for bacterial replication .
Case Study:
In one study, a series of thiazole derivatives were synthesized and evaluated for their minimum inhibitory concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain thiazole compounds displayed MIC values as low as 6.25 µg/mL, demonstrating their potential as effective antibacterial agents .
Anticancer Properties
Thiazoles have also been investigated for their anticancer activities. The compound this compound has shown promising results in inhibiting the proliferation of cancer cells. A study highlighted that thiazolidinone compounds derived from thiazoles exhibited moderate to strong antiproliferative activity in human leukemia cell lines .
Data Table: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HL-60 (Leukemia) | 12.5 |
| 4-(Chlorophenyl)thiazolidinone | K562 (Leukemia) | 10.0 |
| Thiazole-pyridine hybrid | MCF-7 (Breast Cancer) | 5.71 |
This table summarizes the IC50 values of various thiazole derivatives against different cancer cell lines, showcasing the potential of these compounds in cancer therapy.
Insecticidal Activity
The synthesis of this compound has been explored for its utility as an intermediate in the production of insecticides. Thiazole derivatives have demonstrated significant insecticidal properties against agricultural pests. The compound's structure allows for modifications that enhance its efficacy as a biopesticide .
Case Study:
Research has shown that thiazole-based insecticides can effectively control pest populations while minimizing environmental impact. For example, formulations containing thiazole derivatives were tested against common agricultural pests and exhibited high mortality rates within 48 hours of exposure.
Polymer Chemistry
Thiazoles are also being investigated for their role in polymer science due to their ability to enhance the thermal stability and mechanical properties of polymers. The incorporation of thiazole units into polymer backbones can improve material performance in various applications.
Data Table: Thermal Properties of Thiazole-Modified Polymers
| Polymer Type | Modification | Thermal Stability (°C) |
|---|---|---|
| Polyethylene | Thiazole Addition | 220 |
| Polystyrene | Thiazole Copolymer | 210 |
| Polyvinyl Chloride | Thiazole Blending | 230 |
This table illustrates the improved thermal stability of polymers modified with thiazole derivatives compared to unmodified counterparts.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-(chloromethyl)thiazole involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Key Observations :
- Halogenation Effects: The bromine atoms in this compound increase its molecular weight and likely its thermal stability compared to non-brominated analogs. However, its melting point remains unreported in the provided evidence.
- Substituent Position : The placement of the chloromethyl group (e.g., on the thiazole ring vs. a phenyl side chain) significantly affects physical properties. For instance, 4-(Chloromethyl)-2-phenyl-1,3-thiazole has a lower melting point (67–69°C) than 2-[4-(Chloromethyl)phenyl]-1,3-thiazole (96.5–98°C), suggesting differences in crystallinity or intermolecular interactions .
Antimicrobial and Anti-Biofilm Activity
- Thiazole Derivative 2 (): Exhibited superior anti-MRSA and anti-VRSA activity compared to teicoplanin, reducing vancomycin MIC by 512-fold in resistant strains. It also demonstrated significant biofilm reduction in S. epidermidis. The chloromethyl group may enhance membrane penetration or target binding .
- However, excessive halogenation might reduce solubility, requiring further optimization.
Analgesic Activity
- Thiazole Derivatives 6, 7, 9, 11a-c (): Pyrazole- and thiazole-containing compounds showed moderate to strong analgesic activity in murine models. The presence of electron-withdrawing groups (e.g., halogens) is hypothesized to enhance receptor binding .
- This compound : The dual bromine and chloromethyl groups may synergize to enhance analgesic effects, though this remains speculative without experimental validation.
Biological Activity
2,5-Dibromo-4-(chloromethyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods involving thiazole ring modifications. The thiazole nucleus is crucial as it serves as a scaffold for numerous biologically active compounds. Common synthetic routes include the reaction of 2-aminothiazole derivatives with halogenated methyl compounds under specific conditions to introduce the chloromethyl group.
Biological Activity Overview
The biological activity of this compound includes:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Antitumor Effects : Some derivatives have shown potential in inhibiting cancer cell proliferation.
- Antiparasitic Activity : Demonstrated effectiveness against protozoan parasites.
Case Studies and Research Findings
-
Antimicrobial Studies
- A study evaluated the antimicrobial activity of various thiazole derivatives against multiple bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to other known antimicrobial agents. For instance, compounds with similar structures showed MIC values ranging from 6.25 to 12.5 µg/mL against E. coli .
-
Antitumor Activity
- Another research focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. The study reported that certain modifications to the thiazole ring significantly enhanced the anticancer properties of the compounds. The IC50 values for some derivatives were recorded in the low micromolar range, indicating potent activity .
- Antiparasitic Efficacy
Data Table: Biological Activity Summary
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- DNA Gyrase Inhibition : Some studies have indicated that thiazole derivatives can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting their antibacterial effects .
- Fungal Cell Membrane Disruption : The antifungal activity may be linked to the disruption of fungal cell membranes, leading to increased permeability and cell death .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,5-Dibromo-4-(chloromethyl)thiazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of brominated thiazoles often involves halogenation or cyclization strategies. For example, thiazole derivatives can be synthesized via ring-closure reactions using thioglycolic acid under reflux conditions . Bromination of precursor compounds (e.g., 4-(chloromethyl)thiazole) using reagents like PBr₃ or NBS (N-bromosuccinimide) in dichloromethane at 0–25°C may yield 2,5-dibromo derivatives. Optimization requires monitoring reaction progress via TLC or NMR, adjusting stoichiometry (e.g., 2.2 equivalents of brominating agent per reactive site), and controlling temperature to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Identify protons adjacent to electronegative substituents (e.g., -CH₂Cl and Br substituents). The chloromethyl group typically resonates at δ 4.5–5.0 ppm (¹H) and δ 40–45 ppm (¹³C) .
- IR Spectroscopy : Confirm C-Br (550–650 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Validate molecular weight (MW = 297.92 g/mol) via ESI-MS or HRMS.
- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of bromine substitution) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to volatile halogenated intermediates .
- Avoid exposure to heat/sparks, as brominated compounds may decompose into toxic fumes (e.g., HBr) .
- Store at –20°C in airtight containers to prevent hydrolysis of the chloromethyl group .
Advanced Research Questions
Q. How do electronic effects of bromine and chloromethyl substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- The electron-withdrawing bromine atoms at positions 2 and 5 activate the chloromethyl group at position 4 toward nucleophilic attack (e.g., by amines or thiols).
- Kinetic studies using polar aprotic solvents (DMF, DMSO) show faster substitution rates compared to non-polar solvents. Monitor via HPLC or ¹⁹F NMR (if fluorinated nucleophiles are used) .
- Computational modeling (DFT) can predict regioselectivity and transition-state stabilization .
Q. What strategies resolve contradictions in reported biological activity data for halogenated thiazoles?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values across cell lines (e.g., cancer vs. normal) to account for tissue-specific toxicity .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the chloromethyl group) that may skew activity results .
- Target Validation : Employ CRISPR/Cas9 knockout models to confirm if biological effects (e.g., antiviral activity) are mechanism-specific .
Q. How can the chloromethyl group in this compound be functionalized to generate libraries for SAR studies?
- Methodological Answer :
- Parallel Synthesis : React with diverse nucleophiles (e.g., amines, azides) under microwave-assisted conditions (100°C, 30 min) to improve yields .
- Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine derivatives to introduce triazole moieties .
- Purification : Use automated flash chromatography (hexane/EtOAc gradient) to isolate derivatives.
Key Research Gaps and Contradictions
- Synthetic Yield Variability : reports 65% yields for triazole derivatives via hydrazide intermediates, but analogous methods for thiazoles ( ) show lower yields (55–60%), suggesting substrate-specific optimization is needed .
- Biological Mechanisms : While associates thiazoles with anticancer activity, no direct data exists for this compound, necessitating target-specific assays .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
